2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes multiple functional groups such as bromine, chlorine, hydroxyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazide: The reaction of 2,6-dibromo-4-chloroaniline with acetic anhydride to form the corresponding acetohydrazide.
Condensation reaction: The acetohydrazide is then reacted with 2-hydroxy-5-nitrobenzaldehyde under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is also considered to ensure cost-effectiveness and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitro group results in an amine.
Scientific Research Applications
2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dichlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylene]acetohydrazide
- 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylene]acetohydrazide
Uniqueness
2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylene]acetohydrazide is unique due to the presence of both bromine and chlorine atoms, which contribute to its distinct reactivity and potential applications. The combination of these halogens with other functional groups enhances its versatility in various chemical and biological contexts.
Properties
Molecular Formula |
C15H11Br2ClN4O4 |
---|---|
Molecular Weight |
506.53 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-chloroanilino)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H11Br2ClN4O4/c16-11-4-9(18)5-12(17)15(11)19-7-14(24)21-20-6-8-3-10(22(25)26)1-2-13(8)23/h1-6,19,23H,7H2,(H,21,24)/b20-6+ |
InChI Key |
FOENUNHDXZMAOK-CGOBSMCZSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Cl)Br)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)CNC2=C(C=C(C=C2Br)Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.